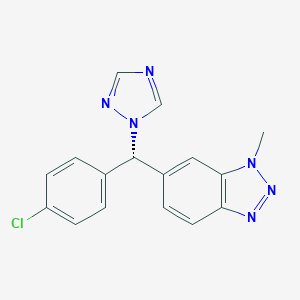

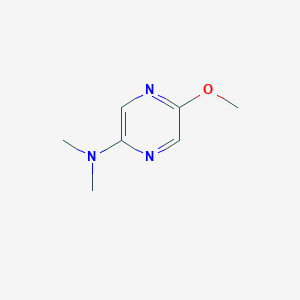

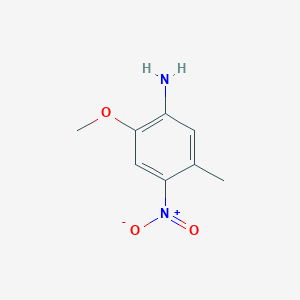

![molecular formula C7H4BrNO B144829 5-ブロモベンゾ[d]オキサゾール CAS No. 132244-31-6](/img/structure/B144829.png)

5-ブロモベンゾ[d]オキサゾール

概要

説明

5-Bromobenzo[d]oxazole is a brominated heterocyclic compound that is part of the oxazole family. Oxazoles are five-membered aromatic rings containing both nitrogen and oxygen atoms. The presence of the bromine atom on the benzene ring of the oxazole structure makes it a valuable intermediate for various chemical reactions and applications, particularly in the field of organic electronics and pharmaceuticals.

Synthesis Analysis

The synthesis of brominated oxazole derivatives can be achieved through various methods. For instance, the one-pot synthesis of dibromobenzo[bistriazole] derivatives, which are structurally related to 5-Bromobenzo[d]oxazole, has been reported to yield compounds with different optoelectronic properties, indicating the versatility of such brominated compounds in electronics applications . Similarly, the synthesis of brominated triazoles through regioselective alkylation and subsequent Suzuki cross-coupling reactions demonstrates the utility of bromine as a directing group in the synthesis of poly-substituted heterocycles .

Molecular Structure Analysis

The molecular structure of brominated oxazole derivatives has been extensively studied. For example, the crystal structure and quantum mechanical studies of a related compound, 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, have been reported, providing insights into the optimized geometrical structures, atomic charges, and molecular electrostatic potential . These studies are crucial for understanding the reactivity and interaction of such molecules with other chemical entities.

Chemical Reactions Analysis

Brominated oxazoles can undergo various chemical reactions, leveraging the bromine atom as a reactive site for further functionalization. The synthesis of benzo[d]isoselenazole and benzo[d]isothiazole via a CuBr2-catalyzed annulation reaction exemplifies the reactivity of brominated intermediates . Additionally, the regiospecific synthesis of 2-arylbenzothiazoles using a bromine atom to direct cyclization further highlights the importance of bromine in constructing complex heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles like 5-Bromobenzo[d]oxazole are influenced by the presence of the bromine atom. These properties include solubility, electronic effects, and reactivity patterns. For instance, a study on brominated benzotriazoles, which are structurally related to oxazoles, showed that the number and position of bromine atoms significantly affect the solubility and electronic properties of these compounds . Such properties are essential for the development of inhibitors for protein kinases and other biological targets.

科学的研究の応用

5-ブロモベンゾ[d]オキサゾール: 科学研究における応用の包括的な分析

化学工学におけるプロセスシミュレーション: 5-ブロモベンゾ[d]オキサゾールは、Aspen Plusなどのプロセスシミュレーターに不可欠なIK-Capeファイルなどの熱力学的特性データファイルの作成に使用されます。これらのシミュレーターは、関与する化合物の特性を正確にモデリングすることにより、化学プロセスの設計、最適化、および分析を支援します。

赤外線分光法: 量子ツールは、赤外線(IR)スペクトルの解釈において5-ブロモベンゾ[d]オキサゾールを活用します。この用途は、分子識別と分子振動の研究において重要であり、分析化学の進歩に貢献しています。

医薬品化学: オキサゾール系化合物のクラスの一部である5-ブロモベンゾ[d]オキサゾールは、多くの生物活性化合物における重要な構造と見なされています。その誘導体は、潜在的な薬効と創薬の取り組みのために頻繁に調査されています。

合成化学: この化合物の多用途性は、オキサゾールアセンブリに向けられた合成化学戦略で活用されています。それは、さまざまな機能的用途を持つ複雑な分子を作成するためのビルディングブロックとして機能します。

材料科学: 材料科学では、5-ブロモベンゾ[d]オキサゾールの特性は、特定の熱的および化学的耐性を持つ新素材の開発に活用できる可能性があり、この分野の革新に貢献しています。

これらは、科学研究における5-ブロモベンゾ[d]オキサゾールのユニークな用途の一部です。 各用途は、さまざまな研究分野におけるこの化合物の汎用性と重要性を示しています。

作用機序

Safety and Hazards

将来の方向性

Research on oxazole-based molecules, including 5-Bromobenzo[d]oxazole, is ongoing, with a focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds . These compounds may help overcome drug resistances, increase bioactivities, and contribute significantly to drug discovery and synthesis .

特性

IUPAC Name |

5-bromo-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOGTWDYLFKOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927595 | |

| Record name | 5-Bromo-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132244-31-6 | |

| Record name | 5-Bromo-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromobenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

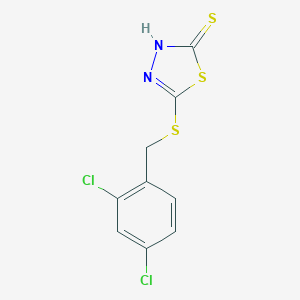

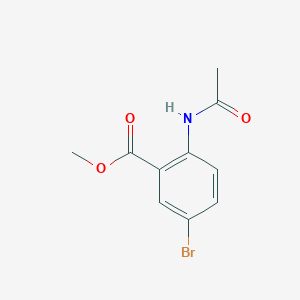

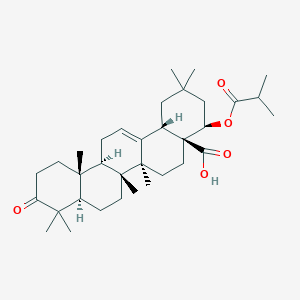

![N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B144751.png)

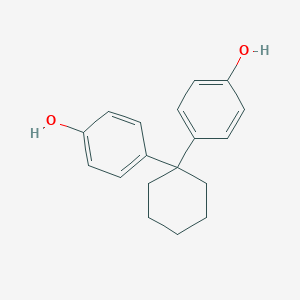

![2-Methyloxazolo[4,5-d]pyrimidine](/img/structure/B144765.png)

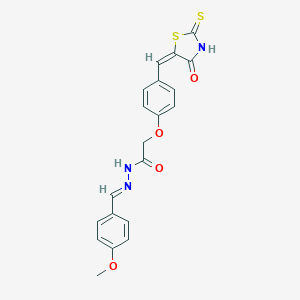

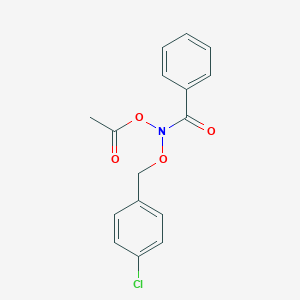

![[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144771.png)